molecular formula C11H8N4 B1313175 4-(5-Pyrimidinylamino)benzonitrile CAS No. 157911-57-4

4-(5-Pyrimidinylamino)benzonitrile

Cat. No.: B1313175
CAS No.: 157911-57-4
M. Wt: 196.21 g/mol
InChI Key: PZGBIRFTZMNBSP-UHFFFAOYSA-N
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Description

4-(5-Pyrimidinylamino)benzonitrile is an organic compound with the molecular formula C11H8N4 and a molecular weight of 196.21 g/mol. It belongs to the group of benzamides and is characterized by the presence of a pyrimidine ring attached to an amino group, which is further connected to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Pyrimidinylamino)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-aminobenzonitrile with 5-bromopyrimidine under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromobenzonitrile is reacted with 5-pyrimidinylboronic acid in the presence of a palladium catalyst and a base. This method offers high yields and selectivity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-Pyrimidinylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere.

    Substitution: Bases like potassium carbonate, solvents such as DMF or toluene, and palladium catalysts for cross-coupling reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to corresponding amines.

    Substitution: Introduction of various functional groups on the pyrimidine ring.

Scientific Research Applications

4-(5-Pyrimidinylamino)benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-(5-Pyrimidinylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the modulation of cellular processes such as proliferation and apoptosis . Molecular docking studies have shown that the compound can form stable interactions with amino acid residues in the active site of target proteins .

Comparison with Similar Compounds

4-(5-Pyrimidinylamino)benzonitrile can be compared with other similar compounds, such as:

    Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Both compounds share a pyrimidine ring structure, but rilpivirine has additional functional groups that enhance its antiviral activity.

    4-(4-Pyrimidinylamino)benzonitrile: Similar in structure but with the amino group attached to the 4-position of the pyrimidine ring. This positional isomer may exhibit different chemical reactivity and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall chemical properties.

Properties

IUPAC Name

4-(pyrimidin-5-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c12-5-9-1-3-10(4-2-9)15-11-6-13-8-14-7-11/h1-4,6-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGBIRFTZMNBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 20 ml of dimethyl sulfoxide was added 2.8 g of potassium tert-butoxide. After stirring at room temperature for 30 minutes, 1.9 g of 5-aminopyrimidine was added thereto, followed by stirring at room temperature for 30 minutes. To the solution was added 1.21 g of 4-fluorobenzonitrile, and the mixture was stirred at room temperature for 30 minutes and then at 50° C. for 30 minutes. The reaction mixture was poured into ice-water, neutralized with hydrochloric acid. The resulting crystals were collected by filtration and dissolved in acetone. Any insoluble matter was removed by filtration, and the solvent was removed by distillation. The resulting crystals were washed with ethyl ether to obtain 1.04 g of 5-[(4-cyanophenyl)amino]pyrimidine.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.8 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

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